



# Aspochalasin A: A Tool for Probing the Mechanics of Cytokinesis

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Compound of Interest		
Compound Name:	Aspochalasin A	
Cat. No.:	B12757639	Get Quote

Application Notes and Protocols for Researchers

**Aspochalasin A**, a member of the cytochalasan family of mycotoxins, holds significant potential as a molecular probe for investigating the intricate process of cytokinesis.[1] Like other cytochalasans, its primary mechanism of action involves the disruption of actin filament dynamics, a critical component of the contractile ring that drives cell division.[2][3][4] These notes provide an overview of **Aspochalasin A**'s application in cytokinesis research, supported by generalized data from related cytochalasans, and offer detailed protocols for its use in cell-based assays.

## Introduction to Cytokinesis Inhibition by Aspochalasin A

Cytokinesis, the final stage of cell division, culminates in the physical separation of two daughter cells. This process is orchestrated by the formation and constriction of a contractile ring, primarily composed of actin and myosin filaments.[5] Cytochalasans, including by extension **Aspochalasin A**, interfere with this process by binding to the barbed end of actin filaments, thereby inhibiting both the association and dissociation of actin monomers.[2][4] This disruption of actin polymerization dynamics prevents the proper formation and function of the contractile ring, leading to cytokinesis failure and the formation of multinucleated cells.[5]

The study of this inhibition provides valuable insights into the fundamental mechanisms of cell division and can be leveraged for therapeutic applications, particularly in oncology, where



uncontrolled cell proliferation is a hallmark.

## Data Presentation: Efficacy of Cytochalasans in Cytokinesis Inhibition

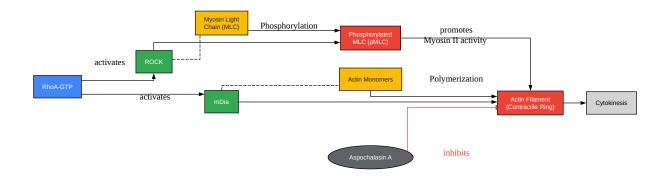
While specific quantitative data for **Aspochalasin A**'s direct inhibition of cytokinesis is not readily available in the current literature, the following table summarizes representative IC50 values for the cytotoxic effects of various cytochalasans against different cancer cell lines. This data provides an analogous reference for the potential potency of **Aspochalasin A**. It is crucial to experimentally determine the specific IC50 for cytokinesis inhibition for **Aspochalasin A** in the cell line of interest.

Compound	Cell Line	IC50 (μM)	Reference
Triseptatin (a cytochalasan analog)	A549 (Lung Carcinoma)	1.80	[3]
Triseptatin (a cytochalasan analog)	U2OS (Osteosarcoma)	11.28	[3]
Deoxaphomin B	A549 (Lung Carcinoma)	1.55	[3]
Deoxaphomin B	U2OS (Osteosarcoma)	6.91	[3]
Cytochalasin B	Various	Varies	[6][7]

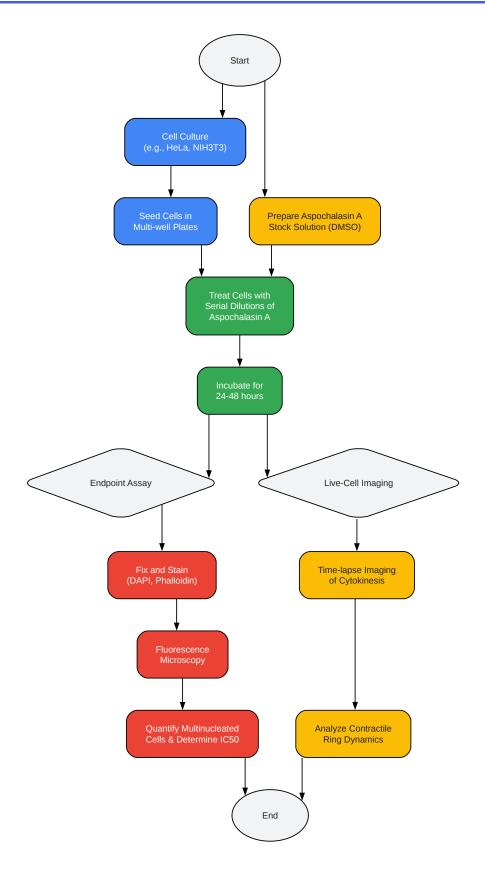
### **Signaling Pathways**

The primary signaling pathway affected by **Aspochalasin A** in the context of cytokinesis is the RhoA pathway, which is a master regulator of contractile ring formation.[8][9]









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